PAR-2 (1-6) amide (mouse, rat)
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Overview
Description
PAR-2 (1-6) amide (mouse, rat) is a synthetic peptide that acts as a selective agonist for proteinase-activated receptor 2 (PAR-2). The amino acid sequence of this compound is Ser-Leu-Ile-Gly-Arg-Leu-amide. It is commonly used in scientific research to study the activation and signaling pathways of PAR-2, which is involved in various physiological and pathological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PAR-2 (1-6) amide involves solid-phase peptide synthesis (SPPS), a widely used method for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥97% .
Industrial Production Methods
Industrial production of PAR-2 (1-6) amide follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, and advanced purification techniques such as preparative HPLC are used to ensure high purity and yield. The compound is typically stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
PAR-2 (1-6) amide primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, depending on the presence of specific amino acid residues.
Common Reagents and Conditions
Coupling Reagents: Commonly used coupling reagents in SPPS include N,N’-diisopropylcarbodiimide (DIC) and O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU).
Deprotection Reagents: Trifluoroacetic acid (TFA) is used to remove protecting groups from the amino acids during synthesis.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide and reducing agents like dithiothreitol (DTT) can be used to modify specific residues.
Major Products Formed
The primary product formed from these reactions is the desired peptide sequence, PAR-2 (1-6) amide. Side products may include truncated or misfolded peptides, which are typically removed during purification.
Scientific Research Applications
PAR-2 (1-6) amide is extensively used in scientific research to investigate the role of PAR-2 in various biological processes. Some key applications include:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Exploring the activation and signaling pathways of PAR-2 in cellular models.
Medicine: Investigating the involvement of PAR-2 in inflammatory diseases, pain, and cancer.
Industry: Developing PAR-2-targeted therapeutics and diagnostic tools
Mechanism of Action
PAR-2 (1-6) amide exerts its effects by binding to and activating PAR-2, a G-protein-coupled receptor. Upon activation, PAR-2 undergoes a conformational change that triggers intracellular signaling cascades involving pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway. These pathways regulate various cellular responses, including inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
PAR-2 (6-1) amide (mouse, rat): Another peptide agonist for PAR-2 with a reversed amino acid sequence (Leu-Arg-Gly-Ile-Leu-Ser-amide).
2-Furoyl-LIGRLO-amide: A synthetic peptide that acts as a PAR-2 agonist with a different amino acid sequence.
TFLLR-NH2 trifluoroacetate salt: A peptide agonist for PAR-1, another member of the proteinase-activated receptor family.
Uniqueness
PAR-2 (1-6) amide is unique due to its specific amino acid sequence and high selectivity for PAR-2. This selectivity allows researchers to study PAR-2-mediated signaling pathways without cross-reactivity with other proteinase-activated receptors .
Biological Activity
PAR-2 (1-6) amide is a peptide that acts as an agonist for the protease-activated receptor 2 (PAR-2), a member of the G protein-coupled receptor family. This receptor plays a crucial role in various physiological processes, including inflammation, pain signaling, and tissue repair. Understanding the biological activity of PAR-2 (1-6) amide is essential for elucidating its potential therapeutic applications and implications in disease mechanisms.
PAR-2 activation initiates several intracellular signaling pathways that modulate inflammatory responses and pain perception. The compound can influence macrophage polarization, particularly under interferon-gamma stimulation. It has been shown to either promote or inhibit inflammatory responses depending on the cellular context and the presence of other signaling molecules.
Key Findings:
- Macrophage Polarization : PAR-2 signaling can modulate M1 and M2 polarization states, impacting the inflammatory response.
- Pain Pathways : Activation of PAR-2 is linked to nociception and inflammatory pain, highlighting its role in pain signaling mechanisms .
Applications in Research
PAR-2 (1-6) amide has several applications in biomedical research, particularly in studies focusing on inflammatory diseases and pain management. Its specificity for PAR-2 without significant cross-reactivity with other receptors makes it a valuable tool for dissecting the unique roles of this receptor.
Experimental Techniques:
Research involving PAR-2 (1-6) amide often employs various experimental techniques:
- Cell Culture Studies : To assess binding affinity and functional responses in different cell types.
- In Vivo Models : To evaluate the physiological effects of PAR-2 activation in murine models .
Comparative Analysis
The following table summarizes the structural similarities and unique features of compounds related to PAR-2 (1-6) amide:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
PAR-1 Agonist | Similar receptor family | Primarily involved in pro-inflammatory signaling |
Thrombin | Activates multiple PARs | Known for its role in coagulation and inflammation |
Endothelin | Peptide agonist | Involved in vasoconstriction and cardiovascular function |
Case Studies
Recent studies have highlighted the biological activity of PAR-2 (1-6) amide in various contexts:
- Inflammatory Response Modulation :
- Pain Management :
Summary of Biological Activity
The biological activity of PAR-2 (1-6) amide is characterized by its ability to modulate inflammatory responses through specific receptor activation. Its role in macrophage polarization, pain signaling, and potential therapeutic applications underscores its importance in biomedical research.
Properties
IUPAC Name |
2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-methylpentanoyl]amino]-N-[2-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-3-methylpentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H56N10O7/c1-7-17(6)23(39-27(45)21(12-16(4)5)38-25(43)18(30)14-40)28(46)35-13-22(41)36-19(9-8-10-34-29(32)33)26(44)37-20(24(31)42)11-15(2)3/h15-21,23,40H,7-14,30H2,1-6H3,(H2,31,42)(H,35,46)(H,36,41)(H,37,44)(H,38,43)(H,39,45)(H4,32,33,34) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPMJRPYYIJZPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H56N10O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.